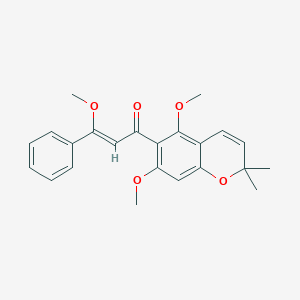

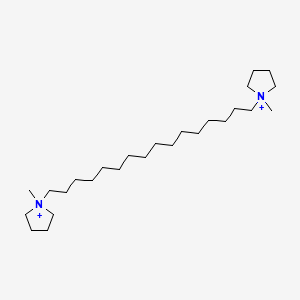

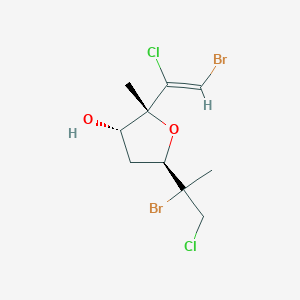

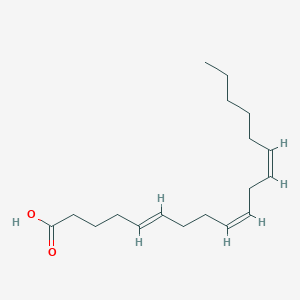

![molecular formula C13H19N3O6S2 B1246517 (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1246517.png)

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide is a pyrimidinylpropanamide antibiotic isolated from the fermentation broth and mycelium of the bacterium Streptomyces sparsogenes . It is known for its ability to induce the flat reversion of NRK cells transformed by temperature-sensitive Rous sarcoma virus

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide involves several key steps:

Diastereoselective Oxidation: The initial step involves the oxidation of sulfide with tert-butyl hydroperoxide in the presence of titanium isopropoxide and ®-binaphthol at 4°C, yielding the (S)-sulfoxide with an 85% diastereomeric excess.

Recrystallization: The (S)-sulfoxide is then recrystallized from dichloromethane-hexane to obtain optically pure (S)-sulfoxide.

Deprotection: The N-benzyloxycarbonyl group is removed using sodium in liquid ammonia to give the corresponding amine.

Sulfenylation: The amine is treated with dimethyl disulfide in the presence of lithium diisopropylamide to afford the thioacetal mono-S-oxide.

Final Deprotection: The protecting methoxymethyl group is removed using an acidic ion-exchange resin in methanol at 50°C to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces sparsogenes followed by extraction and purification using techniques such as active carbon chromatography, centrifugal partition chromatography, and preparative high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: (E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The initial step in its synthesis involves diastereoselective oxidation of sulfide.

Sulfenylation: This reaction is used to introduce the thioacetal mono-S-oxide group.

Coupling: The formation of the amide bond through coupling reactions.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide, titanium isopropoxide, ®-binaphthol.

Sulfenylation: Dimethyl disulfide, lithium diisopropylamide.

Coupling: Dicyclohexylcarbodiimide, 1-hydroxybenzo-7-azatriazole.

Major Products Formed: The major product formed from these reactions is this compound, with intermediate compounds such as (S)-sulfoxide and thioacetal mono-S-oxide .

Aplicaciones Científicas De Investigación

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide has several scientific research applications:

Mecanismo De Acción

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide exerts its effects by interacting with specific molecular targets and pathways:

Protein Kinase C Inhibition: It acts as an inhibitor of protein kinase C, which plays a crucial role in cell signaling and regulation.

Induction of Flat Reversion: The compound induces the flat reversion of NRK cells transformed by temperature-sensitive Rous sarcoma virus, suggesting its involvement in pathways regulating cell morphology and transformation.

Comparación Con Compuestos Similares

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide can be compared with other similar compounds, such as:

Sparsomycin: Another pyrimidinylpropanamide antibiotic with similar biological activity.

Sparoxomycin A2: A closely related compound with similar structure and activity.

Uniqueness

This compound: Unique for its specific inhibition of protein kinase C and its ability to induce flat reversion in transformed cells.

Sparsomycin: Known for its broader spectrum of antibiotic activity.

Sparoxomycin A2: Shares similar properties with this compound but may differ in specific activity and potency.

Propiedades

Fórmula molecular |

C13H19N3O6S2 |

|---|---|

Peso molecular |

377.4 g/mol |

Nombre IUPAC |

(E)-N-[(2S)-1-hydroxy-3-(methylsulfinylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C13H19N3O6S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-24(22)7-23(2)21/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23?,24?/m0/s1 |

Clave InChI |

ZIMCIWWBWLSQCN-HFXQSUOBSA-N |

SMILES isomérico |

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)CS(=O)CS(=O)C |

SMILES canónico |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CS(=O)C |

Sinónimos |

sparoxomycin A1 sparoxomycin A2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

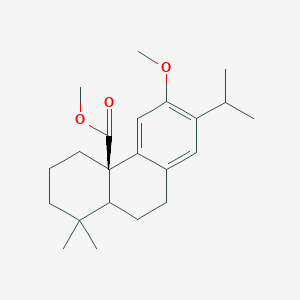

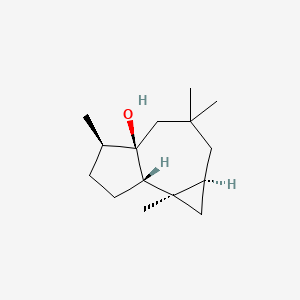

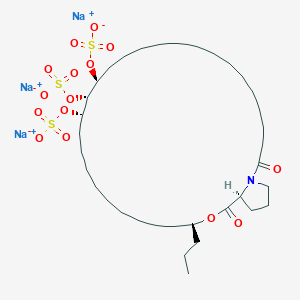

![(2S,3S,4S,5R,6S)-6-[[(7R,8R,10S)-8-ethyl-6,8,10,11-tetrahydroxy-7-methoxycarbonyl-5,12-dioxo-9,10-dihydro-7H-tetracen-1-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1246436.png)